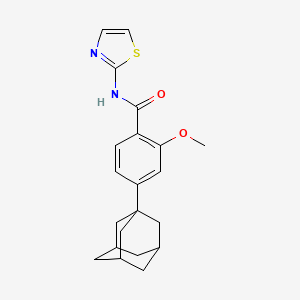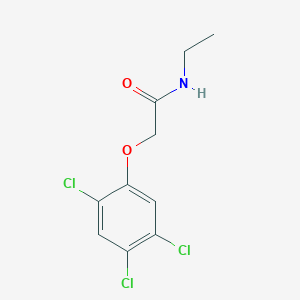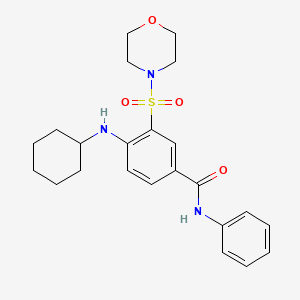
4-(1-adamantyl)-2-methoxy-N-1,3-thiazol-2-ylbenzamide
Descripción general
Descripción
4-(1-adamantyl)-2-methoxy-N-1,3-thiazol-2-ylbenzamide, also known as AEMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AEMT belongs to the class of adamantyl-substituted thiazoles and has shown promising results in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-(1-adamantyl)-2-methoxy-N-1,3-thiazol-2-ylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that play a role in various disease processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, this compound has been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1-adamantyl)-2-methoxy-N-1,3-thiazol-2-ylbenzamide has several advantages for laboratory experiments. It is easy to synthesize and has a high purity level, which makes it ideal for use in various assays and experiments. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for research on 4-(1-adamantyl)-2-methoxy-N-1,3-thiazol-2-ylbenzamide. One area of research is the development of more efficient synthesis methods for this compound, which would make it more accessible for use in various experiments. Another area of research is the study of this compound's potential therapeutic applications in humans. More research is needed to understand the safety and efficacy of this compound in humans and to determine its optimal dosage and administration route. Additionally, more research is needed to understand the mechanism of action of this compound and its potential interactions with other drugs.
Aplicaciones Científicas De Investigación
4-(1-adamantyl)-2-methoxy-N-1,3-thiazol-2-ylbenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its role in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
4-(1-adamantyl)-2-methoxy-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-25-18-9-16(2-3-17(18)19(24)23-20-22-4-5-26-20)21-10-13-6-14(11-21)8-15(7-13)12-21/h2-5,9,13-15H,6-8,10-12H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEMHXJRJAHDHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)C(=O)NC5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4112018.png)
![1-(4-{[(2,3-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B4112022.png)
![5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B4112032.png)

![1-[2-(4-bromophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4112039.png)


![N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-2-phenylacetamide](/img/structure/B4112075.png)

![2-chloro-N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B4112087.png)

![2-(4-bromophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4112104.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4112111.png)
![N-[5-benzoyl-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4112117.png)
